(R)-3-Tert-butoxycarbonylamino-3-(4-trifluoromethoxy-phenyl)-propionic acid
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Overview
Description
®-3-Tert-butoxycarbonylamino-3-(4-trifluoromethoxy-phenyl)-propionic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoromethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Tert-butoxycarbonylamino-3-(4-trifluoromethoxy-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl derivative with trifluoromethoxy anion sources under specific conditions.
Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, including alkylation and oxidation steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-Tert-butoxycarbonylamino-3-(4-trifluoromethoxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-Tert-butoxycarbonylamino-3-(4-trifluoromethoxy-phenyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Tert-butoxycarbonylamino-3-(4-trifluoromethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The Boc protecting group ensures the compound remains stable under various conditions until it reaches its target site.
Comparison with Similar Compounds
Similar Compounds
®-3-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-3-Tert-butoxycarbonylamino-3-(4-chloro-phenyl)-propionic acid: Contains a chloro group instead of a trifluoromethoxy group.
®-3-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid: Features a fluoro group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-3-Tert-butoxycarbonylamino-3-(4-trifluoromethoxy-phenyl)-propionic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in drug design and development.
Properties
Molecular Formula |
C15H18F3NO5 |
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Molecular Weight |
349.30 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
OKTZVJHPFDWKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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